![molecular formula C24H26N4O2S B2625517 3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 370840-89-4](/img/structure/B2625517.png)
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly referred to as MRS2578 and is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by ATP and ADP. They play a crucial role in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmission.
Wirkmechanismus
MRS2578 acts as a selective antagonist of the P2Y1 receptor and blocks the binding of ATP and ADP to the receptor. This inhibition of P2Y1 receptor activation leads to a reduction in platelet aggregation and thrombus formation. MRS2578 has also been shown to inhibit the release of glutamate in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
MRS2578 has been shown to have several biochemical and physiological effects. It can reduce platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. MRS2578 can also reduce infarct size and improve neurological function in animal models of ischemic stroke. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2578 is a potent and selective antagonist of the P2Y1 receptor and has been extensively studied for its pharmacological properties. It is a well-established compound and can be easily synthesized using the reported method. However, MRS2578 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MRS2578 has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of MRS2578. One area of research is the development of more potent and selective P2Y1 receptor antagonists. These compounds may have improved pharmacological properties and could be used in the treatment of thrombotic disorders and ischemic stroke. Another area of research is the investigation of the anxiolytic effects of MRS2578. This could lead to the development of new treatments for anxiety disorders. Finally, the study of the biochemical and physiological effects of MRS2578 could lead to a better understanding of the role of P2Y1 receptors in various physiological processes.
Synthesemethoden
The synthesis of MRS2578 involves the condensation of 3-phenylpropylamine with 2,6-dioxopurine-3-carboxylic acid, followed by the introduction of a phenylpropylsulfanyl group at the N8 position of the purine ring. The final product is obtained after purification by column chromatography. The synthesis of MRS2578 has been reported in several research articles and is a well-established method.
Wissenschaftliche Forschungsanwendungen
MRS2578 has been extensively studied for its pharmacological properties and has been used in various scientific research studies. It is a potent and selective antagonist of the P2Y1 receptor and has been shown to exhibit antiplatelet and antithrombotic effects. MRS2578 has also been studied for its potential use in the treatment of ischemic stroke, as it can reduce the infarct size and improve neurological function in animal models. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-27-21-20(22(29)26-23(27)30)28(16-8-14-18-10-4-2-5-11-18)24(25-21)31-17-9-15-19-12-6-3-7-13-19/h2-7,10-13H,8-9,14-17H2,1H3,(H,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVRJJQPRKZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.